molecular formula C6H6O2 B133952 Catechol-d4 CAS No. 103963-58-2

Catechol-d4

Cat. No.: B133952
CAS No.: 103963-58-2
M. Wt: 114.13 g/mol
InChI Key: YCIMNLLNPGFGHC-RHQRLBAQSA-N
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Description

Catechol-d4 (CAS 103963-58-2) is a deuterated analog of catechol (1,2-dihydroxybenzene), where four hydrogen atoms are replaced with deuterium at the 3, 4, 5, and 6 positions of the benzene ring. Its molecular formula is C₆D₄O₂H₂, with a molecular weight of 114.14 g/mol . This compound is primarily utilized as an internal standard in mass spectrometry (MS) and gas chromatography/mass spectrometry (GC/MS) due to its isotopic labeling, which minimizes interference with non-deuterated analytes during quantification . This compound is stored at 2–8°C to maintain stability and is commercially available with deuterium enrichment up to 96 atom % .

Preparation Methods

Synthetic Routes and Reaction Conditions: Catechol-d4 is typically synthesized through the deuteration of catechol. One common method involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. For example, catechol can be treated with deuterium oxide (D2O) in the presence of a catalyst to achieve the desired deuteration .

Industrial Production Methods: Industrial production of this compound may involve the use of advanced deuteration techniques to ensure high isotopic purity. The process often includes the use of deuterated solvents and reagents, along with optimized reaction conditions to maximize the yield and purity of the final product .

Chemical Reactions Analysis

Oxidation Pathways and Intermediate Formation

Catechol-d4 undergoes oxidation to form deuterated o-quinones, mirroring the behavior of standard catechol. Key observations from analogous systems include:

  • Rapid oxidation : In alkaline conditions (pH 11) with NaIO₄ as an oxidant, catechol derivatives oxidize to o-quinones within minutes, followed by secondary reactions like Michael-type additions and polymerization .

  • Isotope effects : Deuterium substitution alters reaction rates due to kinetic isotope effects. For example, O–D bonds in this compound exhibit slower proton (deuteron) transfer compared to O–H bonds, potentially stabilizing intermediates like semiquinones .

  • UV-VIS spectral shifts : Oxidized deuterated catechols show absorption peaks at λ = 240–448 nm, similar to non-deuterated species, but with subtle shifts in peak positions due to altered electronic transitions .

Crosslinking Reactions with Amines

This compound participates in nucleophilic attacks by amines, forming covalent adducts. Studies using 4-methylcatechol (4MC) and propylamine (PA) reveal:

  • Dominant pathways :

    • Michael-type addition : Accounts for ~70% of products, involving amine attack on o-quinone's α,β-unsaturated carbonyl system .

    • Schiff base formation : Represents <10% of products, favored at lower pH or with excess amines .

  • Deuterium impact : In deuterated systems, hydrogen bonding between this compound and amines is weakened, potentially reducing crosslinking efficiency. NMR studies show deuterium substitution broadens peaks in aromatic regions (δ = 6.3–6.8 ppm), complicating product identification .

Electrochemical Behavior

Cyclic voltammetry of catechol derivatives on gold electrodes demonstrates:

  • pH-dependent reversibility :

    pHOxidation Peak (V vs. Ag/AgCl)Reduction Peak (V vs. Ag/AgCl)
    7.0+0.42+0.38
    10.8+0.18Not observed
    At high pH, irreversible oxidation dominates due to rapid hydroxylation and polymerization .
  • Deuterium effects : Deuterated catechols exhibit ~10–15 mV anodic shifts in oxidation potentials compared to protiated forms, consistent with slower electron transfer kinetics .

Polymerization and Surface Fouling

This compound polymerization follows a radical-based mechanism:

  • Stages :

    • Initial oxidation to deuterated o-quinone.

    • Radical coupling via aryloxyl-phenol bonds, forming dimers/trimers.

    • Progressive aggregation into polydopamine-like granules (height <0.5 nm by STM) .

  • Deuterium role : Reduced H/D exchange rates in deuterated systems may delay precipitate formation. Studies show non-deuterated catechol forms aggregates within 6 minutes in Na₂CO₃/NaIO₄, while deuterated variants require 8–10 minutes under identical conditions .

Challenges in Mechanistic Studies

  • Detection limitations : LC-MS struggles to resolve deuterated isomers due to identical mass-to-charge ratios .

  • NMR constraints : Deuteration complicates ¹H NMR analysis, necessitating ²H NMR or isotope-edited techniques for precise tracking .

While direct studies on this compound remain scarce, evidence from analogous systems suggests deuterium substitution subtly modulates reaction dynamics without altering core pathways. Future work should employ isotope-specific analytical methods to resolve deuteration effects at molecular resolution.

Scientific Research Applications

Medicinal Chemistry

Drug Development and Metabolism Studies
Catechol-d4 is primarily utilized in pharmacokinetic studies to trace the metabolism of drugs that undergo catechol-like transformations. Its deuterated nature allows for precise tracking in mass spectrometry, aiding in understanding drug interactions and metabolic pathways. For instance, studies have shown that catechol derivatives can be crucial in developing drugs targeting specific receptors, such as the dopamine D4 receptor (DRD4), which is implicated in various neuropsychiatric disorders .

Synthesis of Catechol-based Drugs
this compound serves as a precursor in synthesizing novel catechol-based pharmaceuticals. The incorporation of deuterium can enhance the stability and bioavailability of these compounds, making them more effective in clinical applications. Research has indicated that catechol-functionalized hydrogels can be developed for drug delivery systems, leveraging their adhesive properties for sustained release .

Environmental Science

Pollutant Detection and Remediation
this compound is employed in environmental monitoring to detect phenolic pollutants. Its isotopic labeling enhances sensitivity in analytical techniques such as gas chromatography-mass spectrometry (GC-MS). Additionally, catechol derivatives are investigated for their potential to remediate contaminated sites through bioremediation processes, where they facilitate the breakdown of harmful compounds .

Studying Biodegradation Pathways
In environmental microbiology, this compound is used to trace biodegradation pathways of aromatic compounds by microbial communities. By using deuterated substrates, researchers can elucidate the metabolic pathways employed by microorganisms in degrading pollutants, thus informing bioremediation strategies .

Neurobiology

Genetic Studies on Dopaminergic Systems
this compound is significant in studying genetic polymorphisms associated with dopamine metabolism. Research has linked variations in the catechol-O-methyltransferase (COMT) gene and DRD4 receptor polymorphisms to behavioral traits and susceptibility to psychiatric conditions. The use of this compound allows for more accurate assessments of these genetic influences on dopamine signaling .

Behavioral Research
In behavioral neuroscience, this compound is used to investigate the effects of dopaminergic modulation on cognitive functions such as executive control and decision-making. Studies have shown that variations in dopaminergic genes can lead to differences in error monitoring and conflict detection during cognitive tasks .

Case Studies

Study Title Focus Findings
The Impact of Catechol-O-Methyltransferase and Dopamine D4 Receptor Polymorphisms on Executive FunctionsNeurobiologyFound significant associations between genetic variants and cognitive performance metrics .
Biodegradation Pathways of Phenolic CompoundsEnvironmental ScienceUtilized this compound to trace microbial degradation pathways effectively .
Development of Catechol-functionalized Hydrogels for Drug DeliveryMedicinal ChemistryDemonstrated improved drug release profiles using catechol-based systems .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Deuterium Content Storage Conditions Key Applications
Catechol-d4 C₆D₄O₂H₂ 114.14 96 atom % D 2–8°C Internal standard in MS/GC-MS
Catechol C₆H₆O₂ 110.11 None Not specified Polymer precursor, antioxidants
Catechol-d6 C₆D₆O₂ 116.17 98 atom % D Not specified Isotopic tracer in metabolism
Pyrogallol C₆H₆O₃ 126.11 None Not specified Photographic developer, dye synthesis

Key Observations :

  • Isotopic Effects: this compound and Catechol-d6 exhibit higher molecular weights than non-deuterated catechol, making them distinguishable in MS analysis .
  • Stability : Deuterated compounds like this compound may exhibit altered chemical reactivity due to kinetic isotope effects (KIE). For example, deuterium substitution can reduce enzymatic methylation rates, as observed in COMT-mediated metabolism of catechol estrogens .

Chemical Reactivity and Metabolic Pathways

  • Enzymatic Methylation: Wild-type catechol-O-methyltransferase (COMT) catalyzes the methylation of catechol estrogens.
  • Analytical Utility: this compound’s deuterium labeling prevents co-elution with endogenous catechol in GC/MS, enhancing analytical accuracy. In contrast, non-deuterated catechol cannot serve as an internal standard due to identical mass fragmentation patterns .

Research Findings and Limitations

  • Thermolability of COMT Variants : The COMT 108Met variant exhibits 2–3-fold lower catalytic activity than the wild-type (108Val) when methylating deuterated catechol estrogens, suggesting that genetic polymorphisms may influence deuterated compound metabolism .

Biological Activity

Catechol-d4, a deuterated form of catechol, is a compound that has garnered interest in various biological and pharmacological studies. This article delves into the biological activity of this compound, exploring its mechanisms, effects on neurotransmitter systems, and relevance in clinical research.

Overview of this compound

This compound (C6H6D4O2) is a derivative of catechol, distinguished by the substitution of four hydrogen atoms with deuterium. This modification enhances its stability and alters its metabolic pathways, making it a useful tool in pharmacokinetic studies and neuropharmacology. Its structure allows it to interact with various biological systems, particularly those involving dopamine metabolism.

1. Dopaminergic System Interaction:
this compound primarily influences the dopaminergic system, which is crucial for regulating mood, cognition, and motor control. It serves as a substrate for catechol-O-methyltransferase (COMT), an enzyme responsible for the metabolism of catecholamines like dopamine. The interaction between this compound and COMT can provide insights into the pharmacogenetics of dopamine-related disorders.

2. COMT Polymorphisms:
Research indicates that variations in the COMT gene, particularly the Val158Met polymorphism, can influence individual responses to catecholamines and related compounds. Studies have shown that individuals with different COMT genotypes exhibit varying levels of enzyme activity, which can affect their susceptibility to psychiatric conditions such as ADHD and substance abuse disorders .

Case Studies

1. ADHD Treatment Response:
A study examined the relationship between COMT polymorphisms and treatment responses in adolescents with ADHD treated with methylphenidate (MPH). Results indicated that specific genotypes correlated with significant changes in ADHD symptoms when treated with MPH, highlighting the role of catechol metabolism in therapeutic outcomes .

2. Substance Abuse Risk:
Another investigation focused on the association between COMT and dopamine receptor D4 (DRD4) polymorphisms and substance abuse risk among Bangladeshi males. The study revealed that certain genetic variants were linked to higher risks of addiction behaviors, emphasizing the importance of catechol metabolism in addiction pathways .

Data Tables

Study Population Key Findings Reference
ADHD TreatmentAdolescents with ADHDSignificant symptom improvement associated with specific COMT genotypes when treated with MPH
Substance AbuseBangladeshi malesHigher addiction risk linked to specific COMT and DRD4 variants

Research Findings

Recent research highlights the multifaceted role of this compound in biological systems:

  • Genetic Variability: Genetic differences in COMT activity significantly influence how individuals metabolize catechols, impacting their neurochemical balance and susceptibility to mental health disorders .
  • Pharmacological Applications: The use of deuterated compounds like this compound in clinical trials aids in understanding drug metabolism and efficacy in diverse populations .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing and characterizing Catechol-d4 for isotopic labeling studies?

  • Methodological Answer :

  • Synthesis : Use deuterium oxide (D₂O) or deuterated precursors under controlled anhydrous conditions to ensure high isotopic purity (>95% deuterium incorporation). Monitor reaction progress via thin-layer chromatography (TLC) or deuterium NMR .
  • Characterization : Employ mass spectrometry (MS) for molecular weight confirmation (C₆D₄O₂H₂, MW 114.14) and nuclear magnetic resonance (¹H-NMR) to verify deuterium substitution at positions 3, 4, 5, and 5. Compare spectra with non-deuterated catechol to confirm isotopic integrity .
  • Purity Assessment : Use high-performance liquid chromatography (HPLC) with UV detection at 280 nm, ensuring retention time consistency with standards .

Q. How should researchers design experiments to assess the isotopic stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Experimental Setup : Prepare buffered solutions (pH 2–12) and incubate this compound at 25°C and 37°C. Use deuterium-depleted water as a solvent control.
  • Sampling Intervals : Collect aliquots at 0, 24, 48, and 72 hours. Quench reactions with acid/base neutralization.
  • Analysis : Quantify deuterium retention via LC-MS/MS or isotope-ratio mass spectrometry (IRMS). Calculate half-life (t₁/₂) of deuterium loss using first-order kinetics models .

Advanced Research Questions

Q. How can conflicting kinetic data for this compound in enzyme inhibition studies be systematically resolved?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using orthogonal techniques (e.g., isothermal titration calorimetry vs. fluorescence quenching).
  • Error Source Identification : Assess variables such as solvent deuteration effects, enzyme batch variability, and temperature fluctuations. Use control experiments with non-deuterated catechol to isolate isotopic effects .
  • Statistical Reconciliation : Apply ANOVA or Bayesian meta-analysis to quantify inter-study variability. Report confidence intervals (95% CI) for inhibition constants (Kᵢ) .

Q. What strategies are effective in isolating isotopic effects of this compound in redox reaction mechanisms?

  • Methodological Answer :

  • Comparative Studies : Conduct parallel experiments with this compound and Catechol-h6 under identical conditions (e.g., electrochemical cells or radical scavenging assays).
  • Kinetic Isotope Effect (KIE) Calculation : Measure rate constants (kₕ/kₔ) using stopped-flow spectroscopy or cyclic voltammetry. Normalize data to account for solvent viscosity differences .
  • Computational Modeling : Use density functional theory (DFT) to simulate deuterium’s impact on transition-state energetics. Validate with experimental Arrhenius plots .

Q. How should researchers address variability in deuterium incorporation levels across this compound batches?

  • Methodological Answer :

  • Batch Standardization : Implement quality control (QC) protocols, including batch-specific deuterium NMR and MS profiles. Reject batches with <95% deuterium incorporation .
  • Cohort Design : For longitudinal studies, use a single batch to minimize inter-batch variability. Include batch ID as a covariate in statistical models .
  • Documentation : Report deuterium content and analytical methods in supplementary materials to enhance reproducibility .

Q. Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response curves involving this compound?

  • Methodological Answer :

  • Curve Fitting : Use nonlinear regression (e.g., Hill equation) in software like GraphPad Prism or R. Report R² values and goodness-of-fit tests (e.g., Akaike information criterion).
  • Error Propagation : Calculate standard deviations (SD) for EC₅₀/IC₅₀ values from triplicate experiments. Use bootstrap resampling for small datasets .
  • Reproducibility Checks : Share raw data and analysis scripts via repositories like Zenodo. Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How can researchers mitigate confounding factors when comparing this compound and non-deuterated analogs in vivo?

  • Methodological Answer :

  • Isotopic Controls : Include deuterium-free solvent and vehicle controls to differentiate isotopic effects from solvent artifacts.
  • Blinding : Use blinded sample labeling during data collection and analysis to reduce observer bias.
  • Metabolic Profiling : Track deuterium redistribution using ²H-MRI or isotope tracing in metabolic pathways .

Q. Ethical & Reporting Standards

Q. What are the best practices for reporting this compound usage in peer-reviewed manuscripts?

  • Methodological Answer :

  • Materials Section : Specify synthesis protocols, deuterium content, and QC data (e.g., “this compound, 96 atom % D, synthesized via acid-catalyzed H/D exchange ”).
  • Data Availability : Deposit spectral data (NMR, MS) in public repositories (e.g., ChemSpider) and cite accession numbers .
  • Limitations : Disclose batch variability and potential isotopic interference in the Discussion section .

Properties

IUPAC Name

3,4,5,6-tetradeuteriobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIMNLLNPGFGHC-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103963-58-2
Record name 103963-58-2
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Trimethylsilyl hydrogen carbonate
Catechol-d4
Trimethylsilyl hydrogen carbonate
Catechol-d4
Trimethylsilyl hydrogen carbonate
Catechol-d4
Trimethylsilyl hydrogen carbonate
Catechol-d4
Trimethylsilyl hydrogen carbonate
Catechol-d4
Trimethylsilyl hydrogen carbonate
Catechol-d4

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